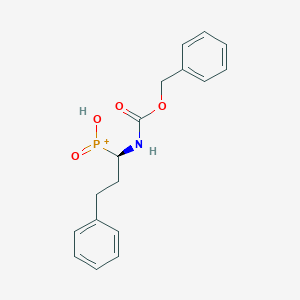
((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid: is a chiral phosphinic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, phenylalanine, and phosphinic acid derivatives.
Protection of Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino acid.
Formation of Phosphinic Acid Derivative: The protected amino acid is then reacted with a suitable phosphinic acid derivative under conditions that promote the formation of the desired phosphinic acid moiety. This step often involves the use of coupling reagents and bases to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The phosphinic acid moiety can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection of the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of bases to facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Free amino acids after deprotection.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving phosphinic acids.
Medicine
Medically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly in the context of diseases where phosphinic acid analogs can mimic the transition state of enzymatic reactions.
Industry
In the industrial sector, (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid exerts its effects often involves its interaction with enzymes. The phosphinic acid moiety can mimic the transition state of enzymatic reactions, leading to inhibition. This interaction typically involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Phosphonic acids: Similar to phosphinic acids but with a different oxidation state of phosphorus.
Amino acids: Structurally similar due to the presence of amino and carboxyl groups.
Phosphoramidates: Contain a phosphorus-nitrogen bond, differing in their reactivity and applications.
Uniqueness
(®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid is unique due to its combination of a chiral center, a benzyloxycarbonyl-protected amino group, and a phosphinic acid moiety. This combination imparts specific reactivity and biological activity that is distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of (®-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H19NO4P+ |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
hydroxy-oxo-[(1R)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphanium |
InChI |
InChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1/t16-/m1/s1 |
InChI Key |
WGVRVKKOLVAFEO-MRXNPFEDSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


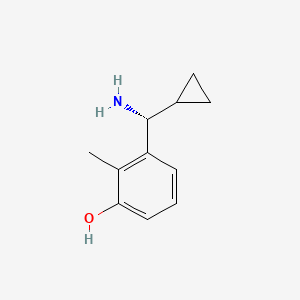
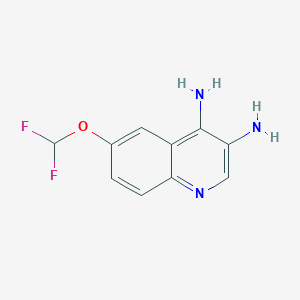
![(1R,3aR,4aR,8aR,9S,9aR)-1-Methyl-3-Oxodecahydro-3H-Spiro[Naphtho[2,3-c]Furan-6,2'-[1,3]Dioxolane]-9-](/img/structure/B12837308.png)
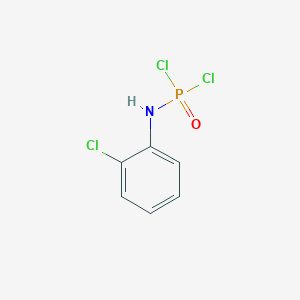
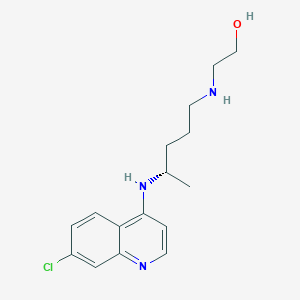
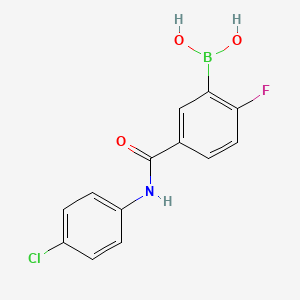
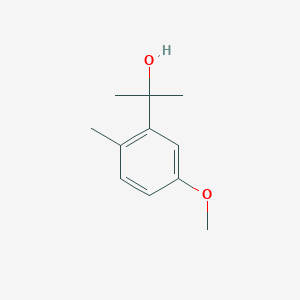
![5,8,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B12837343.png)



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
